molecular formula C17H16FN3O2 B2411661 2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide CAS No. 2097860-68-7

2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2411661
CAS No.: 2097860-68-7
M. Wt: 313.332
InChI Key: BWZWJZPXWYPQGA-UHFFFAOYSA-N
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Description

2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a fluorine atom, a pyrrolidinyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridinyl and pyrrolidinyl intermediates, followed by their coupling with a fluorinated benzamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and the pyridinyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-fluoropyridine: Shares the fluorinated pyridine ring but lacks the benzamide and pyrrolidinyl groups.

    N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide: Similar structure but without the fluorine atom.

Uniqueness

2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is unique due to the presence of the fluorine atom, which enhances its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-5-2-1-4-14(15)17(23)20-10-12-8-13(11-19-9-12)21-7-3-6-16(21)22/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWJZPXWYPQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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